molecular formula C16H21N3O4S B2967268 N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide CAS No. 2097896-89-2

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide

Katalognummer B2967268
CAS-Nummer: 2097896-89-2
Molekulargewicht: 351.42
InChI-Schlüssel: LSTRQQREYYTDHY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide is a useful research compound. Its molecular formula is C16H21N3O4S and its molecular weight is 351.42. The purity is usually 95%.
BenchChem offers high-quality N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Metabolism and Pharmacokinetics

Research on compounds structurally related to N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2λ^6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide has primarily focused on their pharmacokinetics and metabolism. For example, the disposition and metabolism of [14C]SB-649868, an orexin 1 and 2 receptor antagonist, was studied in humans to determine its pharmacokinetic profile. The study highlighted that the elimination of drug-related material was almost complete over a 9-day period, mainly via feces, with urinary excretion accounting for a smaller portion of total radioactivity. The study further detailed the metabolites identified, indicating extensive metabolism of the compound and providing insights into its pharmacokinetic behavior (Renzulli et al., 2011).

Another study on N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), a DNA-intercalating drug, during phase I clinical trials revealed insights into its cytotoxic action, promising for treating solid tumors. The maximum tolerated dose was identified, along with dose-limiting toxicity, showcasing the drug's potential and limitations in clinical applications (McCrystal et al., 1999).

Toxicology and Safety Assessment

Studies have also focused on the toxicology and safety assessment of chemically related compounds. For instance, acrylamide (AM), a potentially carcinogenic compound found in processed foods, undergoes metabolic processing in humans, leading to the excretion of various metabolites. A study aimed to evaluate AM's metabolism following oral administration, comparing hemoglobin adduct formation from oral and dermal administration, and assessing hormone levels to monitor health effects. This research contributes to understanding AM's toxicological profile and its implications for human health (Fennell et al., 2005).

Environmental and Public Health Research

Research has extended into environmental and public health domains, assessing exposure to carcinogenic substances like benzene and acrylamide through biomonitoring. For instance, a study in Germany analyzed urinary metabolites of benzene and acrylamide in children and adolescents, providing data on exposure levels and suggesting potential health risks and exposure reduction strategies (Schwedler et al., 2020).

Eigenschaften

IUPAC Name

N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S/c20-16(12-7-10-23-11-12)17-8-9-18-14-3-1-2-4-15(14)19(13-5-6-13)24(18,21)22/h1-4,12-13H,5-11H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSTRQQREYYTDHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C3=CC=CC=C3N(S2(=O)=O)CCNC(=O)C4CCOC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]oxolane-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.